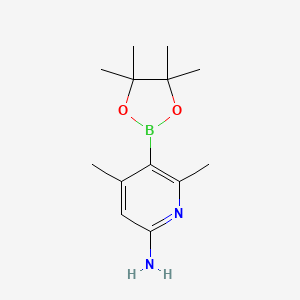
3-Bromo-2,4-difluorobenzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-difluorobenzyl chloride is an organic compound that belongs to the class of benzyl halides It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-difluorobenzyl chloride typically involves the halogenation of a benzene derivative. One common method is the bromination of 2,4-difluorotoluene followed by chlorination at the benzylic position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride or phosphorus trichloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like tetrahydrofuran (THF) and catalysts may be employed to improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,4-difluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The benzylic position can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The bromine atom can be reduced to form 2,4-difluorobenzyl chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Products like 3-amino-2,4-difluorobenzyl chloride or 3-alkoxy-2,4-difluorobenzyl chloride.
Oxidation: Products like 3-bromo-2,4-difluorobenzaldehyde or 3-bromo-2,4-difluorobenzoic acid.
Reduction: Products like 2,4-difluorobenzyl chloride.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4-difluorobenzyl chloride is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly in the synthesis of chemokine antagonists.
Material Science: It is used in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4-difluorobenzyl chloride in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of electron-withdrawing fluorine atoms can stabilize the transition state, facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2,4-difluorobenzyl alcohol
- 2,3-Difluorobenzyl bromide
- 3-Bromo-4-fluorobenzyl chloride
Uniqueness
3-Bromo-2,4-difluorobenzyl chloride is unique due to the combination of bromine, fluorine, and chlorine atoms on the benzene ring. This unique substitution pattern imparts specific reactivity and properties, making it valuable in specialized applications .
Eigenschaften
Molekularformel |
C7H4BrClF2 |
|---|---|
Molekulargewicht |
241.46 g/mol |
IUPAC-Name |
3-bromo-1-(chloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4BrClF2/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2 |
InChI-Schlüssel |
PPBGVNNEJSLPIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CCl)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)

![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)





![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)


